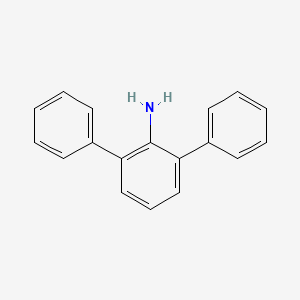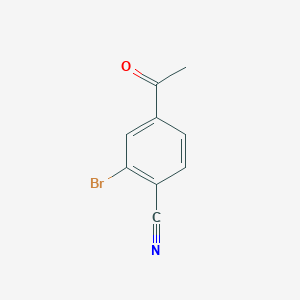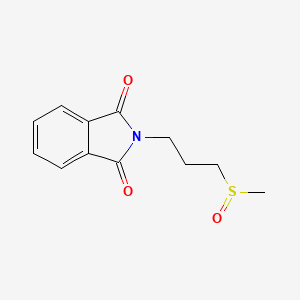
2,6-Diphenylanilin
Übersicht
Beschreibung
2,6-Diphenylaniline is a useful research compound. Its molecular formula is C18H15N and its molecular weight is 245.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Diphenylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Diphenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diphenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aggregation-Induced Emission (AIE)
2,6-Diphenylanilin-Derivate wurden wegen ihrer einzigartigen photophysikalischen Eigenschaft, die als Aggregation-Induced Emission (AIE) bekannt ist, untersucht. Diese Eigenschaft ist von Bedeutung bei der Entwicklung neuer fluoreszierender Materialien für Anwendungen wie Bioimaging und Optoelektronik .
Organische Elektronik
Verbindungen, die strukturell mit this compound verwandt sind, werden in der organischen Elektronik verwendet, insbesondere in organischen Solarzellen (OSCs), organischen Feldeffekttransistoren (OFETs), organischen Leuchtdioden (OLEDs) und elektrochromen Geräten. Die elektronischen Eigenschaften von this compound machen es zu einem potenziellen Kandidaten für diese Anwendungen .
Photodynamische Therapie
Im Bereich der Medizin wurden this compound-basierte Verbindungen für ihre Verwendung in der photodynamischen Therapie (PDT) untersucht. Diese Therapie ist eine Behandlung, die Photosensibilisatoren zusammen mit Licht verwendet, um reaktive Sauerstoffspezies zu erzeugen, die nahegelegene Zellen abtöten .
Molekül- und Kristallstrukturen
Die Untersuchung der Molekül- und Kristallstrukturen von this compound-Derivaten kann Einblicke in ihr chemisches Verhalten und ihre potenziellen Anwendungen in der Materialwissenschaft liefern .
Theoretische Berechnungen
Theoretische Berechnungen zu this compound können helfen, seine Reaktivität und Wechselwirkung mit anderen Molekülen vorherzusagen, was für seine Anwendung in verschiedenen Bereichen der Chemie entscheidend ist .
Wirkmechanismus
Target of Action
This compound is a derivative of aniline and has been used in the synthesis of various chemical compounds . .
Mode of Action
It’s worth noting that the compound is synthesized from aniline through a process known as the Buchwald–Hartwig amination reaction . This reaction is a powerful tool for forming carbon-nitrogen bonds, which are key in many biological molecules.
Biochemical Pathways
It’s known that aniline derivatives can participate in various chemical reactions, leading to the formation of different compounds . More research is needed to fully understand the biochemical pathways influenced by 2,6-Diphenylaniline.
Result of Action
It’s known that aniline and its derivatives can have various effects depending on their specific structures and the biological systems they interact with .
Biochemische Analyse
Biochemical Properties
2,6-Diphenylaniline plays a significant role in biochemical reactions, particularly in the synthesis of organic ligands and metal-organic frameworks. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, 2,6-Diphenylaniline can act as a ligand, binding to metal ions and forming stable complexes that are crucial in catalysis and other biochemical processes . The nature of these interactions often involves coordination bonds between the nitrogen atom of 2,6-Diphenylaniline and the metal ions.
Cellular Effects
2,6-Diphenylaniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of certain enzymes and proteins within the cell, leading to alterations in metabolic pathways . For example, 2,6-Diphenylaniline can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of 2,6-Diphenylaniline involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their function. This binding often occurs through coordination bonds, where the nitrogen atom of 2,6-Diphenylaniline interacts with the active site of the enzyme . Additionally, 2,6-Diphenylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diphenylaniline can change over time due to its stability and degradation properties. Studies have shown that 2,6-Diphenylaniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 2,6-Diphenylaniline has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 2,6-Diphenylaniline vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
2,6-Diphenylaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, 2,6-Diphenylaniline can affect the pathways involved in the synthesis and degradation of aromatic compounds, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, 2,6-Diphenylaniline is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The transport and distribution of 2,6-Diphenylaniline are crucial for its biochemical activity, as they determine its availability and concentration at the site of action.
Subcellular Localization
The subcellular localization of 2,6-Diphenylaniline is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it exerts its biochemical effects . For example, 2,6-Diphenylaniline may localize to the mitochondria or endoplasmic reticulum, impacting the function of enzymes and proteins within these organelles.
Eigenschaften
IUPAC Name |
2,6-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQMLISBVUTWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451797 | |
| Record name | 2,6-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87666-57-7 | |
| Record name | 2,6-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87666-57-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)












